4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride is a synthetic compound that belongs to the class of oxadiazole derivatives. It is characterized by the presence of a chloromethyl group attached to an oxadiazole ring and a morpholine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antagonist for specific ion channels.
The compound is classified under various chemical databases with the following identifiers:
It is primarily sourced from chemical suppliers and research institutions, where it is often utilized in studies related to pharmacology and medicinal chemistry .
The synthesis of 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride typically involves several steps:
The detailed mechanisms and conditions for these reactions are critical for optimizing yield and purity .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in drug development .
The mechanism of action of 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride primarily involves its interaction with transient receptor potential A1 (TRPA1) channels. As a TRPA1 antagonist, it inhibits calcium influx through these channels, which are implicated in pain perception and inflammatory responses.
Studies indicate that compounds targeting TRPA1 may have therapeutic potential in treating chronic pain conditions .
These properties are crucial for determining storage conditions and formulation strategies in pharmaceutical applications .
4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride has several scientific applications:
The ongoing research into this compound underscores its significance in drug discovery and development processes .
The 1,3,4-oxadiazole-morpholine hybrid architecture confers unique physicochemical and biological properties essential for modern drug discovery:
Table 1: Biological Activities of Morpholine-Oxadiazole Hybrids
| Hybrid Structure | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine | Anti-TB, α-Glucosidase inhibition | MIC = 3.12 µg/mL against M. tuberculosis; IC₅₀ = 0.30 µM for α-glucosidase | [2] [8] |
| Quinoxaline-1,3,4-oxadiazole | Bcl-2 inhibition (anticancer) | >98% inhibition of Bcl-2 in HL-60 cells; nanomolar cytotoxicity | [3] [8] |
| 1,2,3-Triazole-1,3,4-oxadiazole | Anticancer, Tyrosinase inhibition | IC₅₀ = 1.1–2.6 µM against MCF-7/HCT-116 cells | [8] |
| Aryl-1,3,4-oxadiazole Schiff bases | α-Glucosidase inhibition | IC₅₀ = 0.30 ± 0.02 µM (100-fold > acarbose) | [8] |
Mechanistic Insights:
The pharmacological journey of 1,3,4-oxadiazoles spans over eight decades, marked by key milestones:
1950s–1980s: Foundations and Early Applications:The first 1,3,4-oxadiazole synthesis via thermal cyclization of diacylhydrazides was reported in 1965 [5]. Early derivatives like Furamizole (antibacterial) and Nesapidil (antiarrhythmic) validated the scaffold’s utility. Morpholine integration emerged later to optimize pharmacokinetics—e.g., enhancing blood-brain barrier penetration for CNS agents [4] .
1990s–2010s: Hybridization and Target Diversification:Advances in synthetic chemistry enabled covalent fusion of oxadiazoles with heterocycles (quinoline, triazole, morpholine). Zibotentan (1,3,4-oxadiazole-containing anticancer drug) highlighted the motif’s clinical viability, inhibiting endothelin receptors in prostate cancer [5] [10]. Concurrently, morpholine-oxadiazole hybrids gained traction for dual-target inhibitors, exemplified by compounds with sub-micromolar activity against tuberculosis and diabetes targets [2] [8].
Table 2: Evolution of Key Oxadiazole Derivatives in Pharmacology
| Era | Representative Compound | Therapeutic Area | Synthetic Advance | |
|---|---|---|---|---|
| 1960s–1980s | Furamizole | Antibacterial | Cyclization of thiosemicarbazides | |
| 1990s–2000s | Tiodazosin | Antihypertensive | Bromine-mediated cyclization | [9] |
| 2000s–2010s | Zibotentan | Anticancer (prostate) | Cu-catalyzed azide-alkyne cycloaddition | [5] [10] |
| 2010s–Present | Morpholine-oxadiazole hybrids | Anti-TB, Antidiabetic, Anticancer | Iodine-oxidative cyclization; one-pot hydrazide coupling | [2] [5] |
Future Directions:Research focuses on covalent inhibitors leveraging the chloromethyl group’s reactivity—e.g., irreversible kinase inhibitors and antibody-drug conjugates (ADCs). Additionally, nanoformulations of morpholine-oxadiazole hybrids aim to enhance tumor-specific delivery [10].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8